molecular formula C17H17NO4S B2407986 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 749219-12-3

2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No. B2407986
CAS RN: 749219-12-3
M. Wt: 331.39
InChI Key: FOXADHJEWCJTGJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For “2-(4-Methoxybenzamido)benzoic acid”, the InChI code is 1S/C15H13NO4/c1-20-11-8-6-10 (7-9-11)14 (17)16-13-5-3-2-4-12 (13)15 (18)19/h2-9H,1H3, (H,16,17) (H,18,19) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular weight, solubility, melting point, boiling point, and other characteristics. For “2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid”, the molecular weight is 332.37. For related compounds like “4-methoxybenzoic acid”, the melting point is 182-185 °C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of related compounds, such as 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, involves chemoselective methods using reducing agents like Et3SiH/I2, and the compound is characterized through methods like IR, 1H NMR, 13C NMR, and LCMS (Jayaraman, Sridharan, & Nagappan, 2010).

Biological Activities

  • Thiophene-3-carboxamide derivatives, including similar compounds, demonstrate antibacterial and antifungal activities. These derivatives show notable molecular interactions and conformations, which are key in their biological activities (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

GPR35 Receptor Agonism

  • Compounds structurally similar to 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, like 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, have been identified as potent and selective agonists for the GPR35 receptor, a G protein-coupled receptor. These compounds have applications in understanding the receptor's physiological and pathophysiological roles (Thimm, Funke, Meyer, & Müller, 2013).

Liquid Crystalline Properties

  • Studies on compounds like 7-decyl[1]benzothieno[3,2-b][1]benzothiophene-2-carboxylic acid, which is structurally related, have shown interesting liquid crystalline properties. These compounds can form various mesophases like SmA and SmCA*, which are significant in materials science and optoelectronics (Košata, Svoboda, Novotná, & Glogarová, 2004).

Antimicrobial Activity

  • Pyridine derivatives, including those with benzothiophene structures, have been synthesized and shown to possess antimicrobial properties. These compounds are significant in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Molecular Design for Pharmacology

  • Azomethine derivatives of similar compounds, like 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have been studied for their cytostatic, antitubercular, and anti-inflammatory properties. These studies are crucial for the molecular design in medical chemistry and pharmaceutical science (Chiriapkin, Kodonidi, & Larsky, 2021).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For “4-Methoxybenzoic acid”, it is recommended to use personal protective equipment/face protection and avoid food, drug, pesticide or biocidal product use .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit certain matrix metalloproteinases , which are involved in the degradation of extracellular matrix components and play a crucial role in numerous biological processes.

Mode of Action

Based on the information about similar compounds, it can be inferred that it might interact with its targets (potentially matrix metalloproteinases) and inhibit their activity . This inhibition could result in the prevention of extracellular matrix degradation, thereby affecting various biological processes.

Pharmacokinetics

Similar compounds have been found to have high gastrointestinal absorption . The impact of these properties on the bioavailability of the compound would need further investigation.

Result of Action

Based on the potential inhibition of matrix metalloproteinases, it can be inferred that the compound might limit extracellular matrix degradation and potentially affect disease progression in conditions such as osteoarthritis .

properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-22-11-8-6-10(7-9-11)15(19)18-16-14(17(20)21)12-4-2-3-5-13(12)23-16/h6-9H,2-5H2,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXADHJEWCJTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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